molecular formula C20H30O4 B1250161 Bakkenolide J

Bakkenolide J

Cat. No. B1250161
M. Wt: 334.4 g/mol
InChI Key: AVJVREPBKKJAAO-AKBZOABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bakkenolide J is a natural product found in Petasites formosanus with data available.

Scientific Research Applications

1. Synthetic Approaches

A study by Phillips, Roberts, & Scheidt (2010) reported the catalytic asymmetric syntheses of bakkenolides, including Bakkenolide J. Their approach involved a carbene-catalyzed desymmetrization, forming three new bonds in a single step with high enantio- and diastereoselectivity. This method provides direct access to the hydrindane core of the bakkenolide family.

2. Neuroprotective Activities

Several studies have highlighted the neuroprotective effects of bakkenolides. For instance, Sun et al. (2011) discovered a new bakkenolide from Petasites tatewakianus with significant neuroprotective activity. Wang et al. (2009) identified four novel bakkenolides from Petasites tricholobus, all exhibiting significant neuroprotective and antioxidant activities. Zhang et al. (2008) also reported on a bakkenolide with neuroprotective properties.

3. Therapeutic Potential in Cerebral Ischemic Injury

Jiang et al. (2014) conducted a study that demonstrated the neuroprotective effects of total bakkenolides in a rat model of transient focal cerebral ischemia-reperfusion. Their findings, published in CNS & Neurological Disorders Drug Targets, suggest that bakkenolides can significantly reduce brain infarct volume and neurological deficits, potentially offering a therapeutic approach for cerebral ischemic diseases.

4. Potential in Cancer Treatment

A 2016 study by Zhang et al. explored the role of Bakkenolide A in treating leukemia. They found that Bakkenolide A could inhibit inflammation, induce apoptosis, and cell death in leukemia cells through the PI3K-regulated signaling pathway, suggesting its potential as a therapeutic agent in cancer treatment.

5. Anti-allergic Effects

Research by Zhang et al. (2011) demonstrated the anti-allergic effects of total bakkenolides from Petasites tricholobus in an ovalbumin-induced allergic rhinitis model in rats. Their findings indicate that bakkenolides can significantly reduce allergic symptoms, making them potential candidates for antiallergic drugs.

6. Analytical Methods for Quality Evaluation

A study by Kim et al. (2014) developed a specific analytical method for determining the content of bakkenolide B in Petasites japonicus. This method aids in the quality control and evaluation of bakkenolides in different plant parts and during seasonal changes.

properties

Product Name

Bakkenolide J

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 3-methylbutanoate

InChI

InChI=1S/C20H30O4/c1-12(2)9-16(21)24-17-15-8-6-7-13(3)19(15,5)11-20(17)14(4)10-23-18(20)22/h12-13,15,17H,4,6-11H2,1-3,5H3/t13-,15+,17+,19+,20+/m0/s1

InChI Key

AVJVREPBKKJAAO-AKBZOABZSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)CC(C)C)C(=C)COC3=O)C

Canonical SMILES

CC1CCCC2C1(CC3(C2OC(=O)CC(C)C)C(=C)COC3=O)C

synonyms

bakkenolide J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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